molecular formula C8H11BrN2O2 B15307832 N-(3-Bromobutyl)isoxazole-3-carboxamide

N-(3-Bromobutyl)isoxazole-3-carboxamide

Cat. No.: B15307832
M. Wt: 247.09 g/mol
InChI Key: MSBMTLUTBFRRAG-UHFFFAOYSA-N
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Description

N-(3-Bromobutyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted at the 3-position with a carboxamide group and a 3-bromobutyl chain. The bromobutyl moiety may confer electrophilic reactivity or serve as a leaving group, enabling covalent interactions with biological targets. Isoxazole carboxamides are widely studied for their diverse bioactivities, including mitochondrial permeability transition pore (mtPTP) inhibition, histone deacetylase (HDAC) modulation, and enzyme inhibition .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

N-(3-bromobutyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C8H11BrN2O2/c1-6(9)2-4-10-8(12)7-3-5-13-11-7/h3,5-6H,2,4H2,1H3,(H,10,12)

InChI Key

MSBMTLUTBFRRAG-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)C1=NOC=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromobutyl)isoxazole-3-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted isoxazole-3-carboxamides, while oxidation and reduction reactions can lead to different functionalized isoxazole derivatives .

Mechanism of Action

The mechanism of action of N-(3-Bromobutyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Isoxazole Carboxamides

Table 1: Structural and Functional Comparison of Isoxazole Carboxamides

Compound Name & ID Key Structural Features Biological Activity EC50/IC50 (µM) Reference
N-(3-Bromobutyl)isoxazole-3-carboxamide 3-Bromobutyl chain Not fully characterized N/A N/A
5-(3-Hydroxyphenyl)-N-(3,4,5-TMP)isoxazole-3-carboxamide (Compound 1) 3-Hydroxyphenyl, 3,4,5-trimethoxyphenyl mtPTP inhibition, mitochondrial swelling inhibition <0.39 (mtPTP) >100 (membrane potential)
N-(3-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (Compound 60) Chloro-methylphenyl, fluoro-hydroxyphenyl mtPTP inhibition, validated in zebrafish muscular dystrophy model Picomolar (mtPTP)
5-(4-Methoxy-3-sulfamoylphenyl)-N-(4-MP)isoxazole-3-carboxamide (93) Sulfamoyl, methoxyphenyl Not explicitly reported (structural analog) Molecular weight: 404.29
5-[3-(Cyclohexanecarbonyl)amino]phenyl]-N-[4-(N-hydroxycarbamoyl)benzyl]isoxazole-3-carboxamide (16) Cyclohexanecarbonyl, hydroxycarbamoyl HDAC6-selective inhibition Low cytotoxicity

Key Observations

These polar groups enhance mitochondrial targeting, as seen in their picomolar EC50 values . Sulfamoyl and methoxy groups (Compound 93) may improve solubility but reduce membrane permeability compared to lipophilic bromoalkyl chains .

Target Selectivity :

  • Cyclohexanecarbonyl and hydroxycarbamoyl substituents (Compound 16) confer HDAC6 selectivity with minimal cytotoxicity, whereas mtPTP inhibitors prioritize mitochondrial calcium retention .

Synthetic Accessibility :

  • Bromobutyl derivatives may require alkylation steps (e.g., SN2 reactions), contrasting with amide couplings used for polar substituents (e.g., Compound 16 and 93) .

Notes

  • Limitations : Direct comparisons are hindered by the absence of bioactivity data for this compound. Structural analogs suggest hypotheses but require validation.
  • Authoritative Sources : Data from peer-reviewed journals (e.g., Hindawi, Università di Parma) and pharmacological studies underpin this analysis .

Q & A

Q. What are the common synthetic routes for preparing N-(3-Bromobutyl)isoxazole-3-carboxamide?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting with the formation of the isoxazole core. A general approach involves:
  • Step 1 : Cycloaddition of nitrile oxides with alkynes to form the isoxazole ring .
  • Step 2 : Alkylation or bromination at the C3 position of the isoxazole using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–40°C) .
  • Step 3 : Carboxamide functionalization via condensation with activated carboxylic acid derivatives (e.g., using SOCl₂ to generate acyl chlorides) followed by reaction with amines in THF or DMF .
    Key solvents include dichloromethane and THF, with inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation employs:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromobutyl chain integration at ~δ 3.5–4.0 ppm for CH₂Br) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer : Initial screening includes:
  • Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases, given isoxazole’s role in ATP-binding pocket interactions .
  • Solubility and Stability Profiling : HPLC-UV to monitor degradation in PBS or simulated physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Use Pd/Cu catalysts for cross-coupling steps to enhance regioselectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by ~20% .
  • Purification Techniques : Gradient flash chromatography (hexane:EtOAc) or preparative HPLC with C18 columns to isolate isomers .
    Contradictions in yield data (e.g., THF vs. DMF solvent systems) should be resolved via Design of Experiments (DoE) .

Q. What mechanistic insights explain the compound’s activity against mitochondrial targets?

  • Methodological Answer : Mitochondrial permeability transition pore (mtPTP) inhibition is hypothesized via:
  • Calcium Retention Capacity (CRC) Assays : Measure mitochondrial swelling inhibition (EC₅₀ < 0.39 µM) using isolated rat liver mitochondria .
  • Molecular Dynamics Simulations : Identify binding to cyclophilin D or adenine nucleotide translocase (ANT) .
  • Zebrafish Models : Validate in vivo efficacy (e.g., collagen VI muscular dystrophy rescue) with dose-response studies .

Q. How to resolve contradictions in SAR (Structure-Activity Relationship) data for isoxazole carboxamides?

  • Methodological Answer : Address discrepancies via:
  • Meta-Analysis : Pool data from PubChem, ChEMBL, and in-house libraries to identify outliers .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., bromobutyl vs. methyl groups) .
  • Crystallographic Studies : Compare binding modes in protein-ligand complexes (e.g., CYP450 isoforms) .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

  • Methodological Answer : Use:
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to lipid bilayers or membrane proteins .
  • Fluorescence Anisotropy : Monitor membrane fluidity changes upon compound incorporation .
  • Cryo-EM : Resolve nanoscale interactions in mitochondrial membranes .

Data Analysis & Validation

Q. How to validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer : Employ:
  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ shifts .
  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Q. What computational tools predict off-target effects of this compound?

  • Methodological Answer : Leverage:
  • Molecular Docking (AutoDock Vina) : Screen against DrugBank or PDB structures to identify non-target interactions .
  • Machine Learning Models : Train on ToxCast data to predict hepatotoxicity or cardiotoxicity .
  • Network Pharmacology : Map compound-protein-disease networks using STRING or KEGG .

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